5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclohexyl ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final product is obtained after deprotection and purification steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers, which can handle the complex sequence of reactions required. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert certain functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used to study protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group allows the compound to act as a protecting group in peptide synthesis, preventing unwanted side reactions. The cyclohexyl and pyrazole rings contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc group and are commonly used in peptide synthesis.
Cyclohexyl-containing compounds: These compounds have similar structural features and are used in various chemical and pharmaceutical applications.
Pyrazole derivatives: These compounds share the pyrazole ring and are known for their diverse biological activities
Uniqueness
What sets 5-{[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid apart is its combination of these structural features, which confer unique reactivity and stability. This makes it a valuable tool in synthetic chemistry and drug development .
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O6/c1-32(2,3)42-30(39)33-20-13-15-21(16-14-20)36(18-22-17-28(29(37)38)34-35(22)4)31(40)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-12,17,20-21,27H,13-16,18-19H2,1-4H3,(H,33,39)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLUPIVSPSJXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N(CC2=CC(=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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